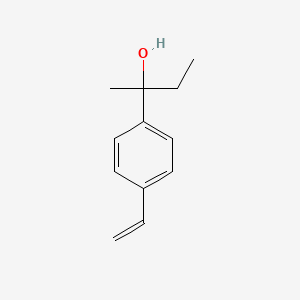
2-(4-Ethenylphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethenylphenyl)butan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is also known by its IUPAC name, 2-(4-Vinylphenyl)-2-butanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Ethenylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-vinylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(4-Ethenylphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethenylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(4-Ethenylphenyl)butan-2-one
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-(4-Ethenylphenyl)butan-2-ol has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Ethenylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the vinyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: A simple secondary alcohol with similar reactivity but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the secondary alcohol functionality.
2-(4-Ethenylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
2-(4-Ethenylphenyl)butan-2-ol is unique due to the presence of both a vinyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
23679-26-7 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H16O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h4,6-9,13H,1,5H2,2-3H3 |
Clé InChI |
KTHIEJGXPMUALT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=C(C=C1)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



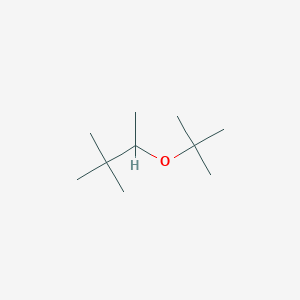
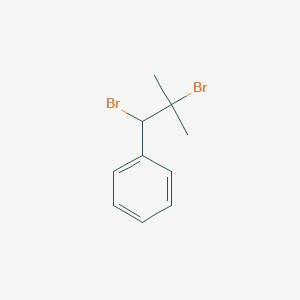
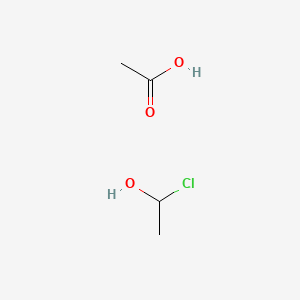
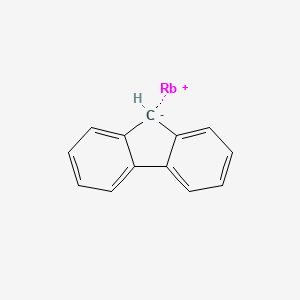
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
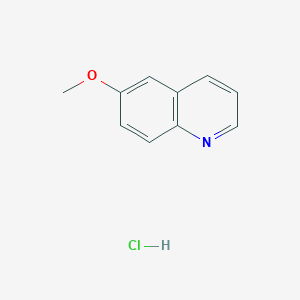
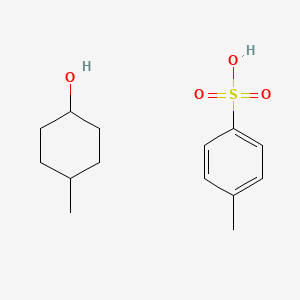

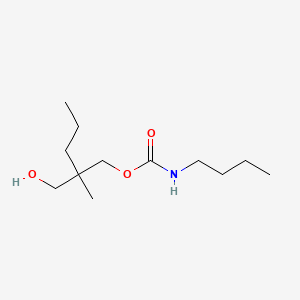
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
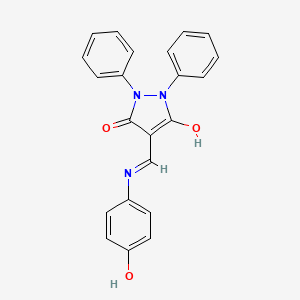
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
